N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate
Description
Properties
IUPAC Name |
N'-(2-benzhydryloxyethyl)-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCBHWUCVDSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176638 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-35-3 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(DIPHENYLMETHOXY)ETHYL)-N,N',N'-TRIMETHYLETHANE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1163CNGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate involves the reaction of 2-(Diphenylmethoxy)ethylamine with N,N’,N’-trimethyl-ethylenediamine in the presence of maleic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a diphenylmethoxy group attached to an ethylenediamine backbone with three methyl substituents.
- Dimaleate counterions enhance solubility and stability.
Physical Properties :
- Melting Point : 151–155°C.
- Solubility: Slightly soluble in methanol (improved with heating) and water.
- Storage : Requires low-temperature storage (-20°C for long-term stability) .
Comparison with Structurally Similar Compounds
Dimenhydrinate Impurity D (Dihydrochloride Salt)
- IUPAC Name : N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethylethane-1,2-diamine Dihydrochloride
- CAS No.: Not explicitly listed (EP-designated impurity).
- Molecular Formula : C₂₀H₂₈N₂O·2HCl
- Molecular Weight : 385.37 g/mol .
| Parameter | Target Compound (Dimaleate) | Dimenhydrinate Impurity D (Dihydrochloride) |
|---|---|---|
| Counterion | Dimaleate | Dihydrochloride |
| Solubility | Slightly soluble in methanol | Likely higher water solubility (HCl salt) |
| Application | Research intermediate | Pharmaceutical impurity reference |
| Stability | Requires -20°C storage | Typically stable at room temperature |
Key Differences :
Diphenhydramine and Derivatives
Diphenhydramine Hydrochloride :
Diphenhydramine Citrate :
- IUPAC Name : 2-(Diphenylmethoxy)-N,N-dimethylethylamine citrate.
- CAS No.: 88637-37-0.
- Molecular Formula: C₁₇H₂₁NO·C₆H₈O₇.
- Application : Longer-acting formulation due to citrate’s buffering properties .
| Parameter | Target Compound | Diphenhydramine Hydrochloride | Diphenhydramine Citrate |
|---|---|---|---|
| Core Structure | Ethylenediamine backbone | Single ethylamine chain | Same as hydrochloride |
| Substituents | Trimethyl groups | Dimethyl groups | Dimethyl groups |
| Counterion | Dimaleate | Hydrochloride | Citrate |
| Pharmacological Use | Research intermediate | Antihistamine | Extended-release formulation |
Key Differences :
N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride
Comparison :
- Structural Contrast : Aromatic phenylenediamine core vs. the target’s aliphatic ethylenediamine.
- Function : The tetramethyl derivative serves as an electron carrier, unlike the target compound’s role in pharmaceutical synthesis .
Pharmacological and Functional Comparisons
Dopamine Transporter Affinity
- GBR 12935/12909 Analogues : Oxygenated derivatives of 1-[2-(diphenylmethoxy)ethyl]piperazines (e.g., GBR 12935) are potent dopamine reuptake inhibitors. The target compound’s diphenylmethoxyethyl group may confer similar binding to dopamine transporters, though its ethylenediamine backbone likely modifies potency .
Antihistamine Activity
- Diphenhydramine derivatives act via H1-receptor antagonism. The target compound lacks the structural motifs (e.g., flexible ethylamine chain) critical for histamine receptor binding, suggesting divergent therapeutic applications .
Biological Activity
N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate, also known as an impurity of dimenhydrinate, is a complex organic compound with the molecular formula and a molecular weight of 428.53 g/mol. This compound is primarily noted for its potential biological activities, particularly in relation to its role in pharmaceutical formulations and its interactions with biological systems.
- CAS Number : 2718-46-9
- Molecular Formula :
- Molecular Weight : 428.53 g/mol
Synthesis
The synthesis of this compound involves the reaction of 2-(Diphenylmethoxy)ethylamine with N,N',N'-trimethyl-ethylenediamine in the presence of maleic acid. This reaction is conducted under controlled temperature and pH conditions to ensure high yield and purity of the product.
Pharmacological Implications
-
Antihistamine Activity :
- As a structural analog to dimenhydrinate, this compound may exhibit similar effects in blocking H1 histamine receptors, thereby reducing allergic responses and symptoms associated with motion sickness.
-
Antiemetic Properties :
- The compound's potential to act on the central nervous system could contribute to its effectiveness in preventing nausea and vomiting.
-
Chemical Stability :
- The stability of this compound under physiological conditions remains an important factor for its application in pharmaceutical formulations.
Study 1: Impurity Analysis in Pharmaceutical Formulations
A study highlighted that this compound is often identified as an impurity during the manufacturing process of dimenhydrinate. Its presence can affect the efficacy and safety profile of the final product, necessitating careful monitoring and minimization during production .
Study 2: Interaction with Biological Molecules
Research has indicated that compounds similar to this compound may interact with various biological molecules, potentially influencing cellular processes such as signal transduction pathways. However, specific data on this compound's interactions remain sparse and warrant further investigation .
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| Dimenhydrinate | 523-72-0 | C24H28ClN5O3 | 441.96 | Antihistamine, antiemetic |
| This compound | 2718-46-9 | C24H32N2O5 | Potential antihistamine/antiemetic |
Q & A
Basic: How can researchers optimize the synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate to maximize yield and purity?
Answer:
Synthesis optimization requires multi-step reaction planning, starting with the condensation of diphenylmethanol derivatives with ethylenediamine precursors. Key steps include:
- Reagent selection : Use dimethylamine or trimethylamine derivatives to introduce tertiary amine groups, ensuring stoichiometric control to avoid over-alkylation .
- Catalyst optimization : Transition metal catalysts (e.g., palladium) can enhance coupling efficiency in aryl ether formation .
- Purification : Employ column chromatography or recrystallization using solvents like dichloromethane/ethanol mixtures to isolate the dimaleate salt, as described for analogous compounds .
- Yield monitoring : Track intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete etherification or salt formation) .
Basic: What analytical techniques are most reliable for structural characterization of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR can confirm the diphenylmethoxy group (δ 4.5–5.5 ppm for ether linkages) and ethylenediamine backbone (δ 2.2–3.0 ppm for N-methyl groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₂₃H₃₀N₄O₃) and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities, single-crystal analysis is recommended, though challenging due to hygroscopicity .
- HPLC-DAD : Quantify dimaleate counterion integrity using reverse-phase columns (C18) with UV detection at 210–230 nm .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use radioligand competition binding (e.g., [³H]-labeled antagonists for histamine H₁ receptors, a common target of diphenylmethoxy analogs) with controlled buffer pH and temperature .
- Cell line validation : Compare results across transfected HEK293 vs. native neuronal cells to assess receptor isoform specificity .
- Data normalization : Express affinity (Ki) relative to a reference standard (e.g., diphenhydramine) to control for batch-to-batch variability .
- Molecular docking : Cross-validate experimental Ki with computational models (e.g., AutoDock Vina) to identify steric or electronic mismatches .
Advanced: What methodologies are recommended for profiling impurities in bulk batches of this compound?
Answer:
Impurity profiling requires orthogonal techniques:
- LC-MS/MS : Detect trace impurities (e.g., N-desmethyl byproducts) using a Q-TOF system with ESI+ ionization and a HILIC column for polar metabolites .
- ICP-MS : Screen for heavy metal catalysts (e.g., residual palladium) with detection limits <1 ppm .
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic impurities (e.g., maleic acid cleavage) via pH monitoring .
- Reference standards : Use USP-grade impurities (e.g., N-acetylbenzocaine analogs) for spiking experiments to validate detection thresholds .
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?
Answer:
- Radiolabeled tracing : Synthesize a ¹⁴C-labeled version (e.g., at the ethylenediamine methyl group) to track hepatic metabolism in rodent models .
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors, followed by LC-HRMS to identify phase I metabolites (e.g., N-oxide derivatives) .
- CYP inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine dominant metabolic pathways .
- Bile cannulation : Collect bile from dosed animals to detect glucuronide conjugates, a common phase II modification for tertiary amines .
Basic: What solvent systems are optimal for solubility and stability studies of this compound?
Answer:
- Aqueous solubility : Use citrate buffer (pH 4.0) or 0.1N HCl for protonated amine stability, as demonstrated for diphenhydramine analogs .
- Organic solvents : DMSO (for stock solutions) or ethanol/water mixtures (70:30 v/v) for in vitro assays, avoiding prolonged exposure to chlorinated solvents (risk of dealkylation) .
- Long-term storage : Lyophilized dimaleate salt stored at -20°C in amber vials prevents photodegradation and hydrolysis .
Advanced: How can computational modeling guide SAR studies for derivatives of this compound?
Answer:
- QSAR modeling : Use Gaussian or COSMO-RS to predict logP and solubility, critical for optimizing bioavailability .
- Docking simulations : Target histamine H₁ receptors (PDB: 6D6S) to evaluate steric clashes with the diphenylmethoxy group .
- MD simulations : Assess ethylenediamine backbone flexibility in lipid bilayers to prioritize derivatives with enhanced blood-brain barrier penetration .
- ADMET prediction : Tools like SwissADME estimate hepatic clearance and hERG inhibition risks early in design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
